molecular formula C12H14N2 B13228128 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile

3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B13228128
M. Wt: 186.25 g/mol
InChI Key: DKPNAOWQQBIVGJ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound based on the 2,3-dihydro-1H-indole scaffold, a structure of high interest in medicinal chemistry for the development of novel therapeutic agents. The dihydroindole core is a privileged structure in drug discovery, present in compounds investigated for a wide range of biological activities. This specific derivative features a carbonitrile group at the 5-position and an isopropyl substituent at the 3-position of the dihydroindole ring system. The carbonitrile group can serve as a key hydrogen bond acceptor, a feature that has been strategically employed in optimizing drug candidates to improve target potency and selectivity . Research into analogous 2,3-dihydroindole derivatives has demonstrated their significant potential as neuroprotective agents and for the synthesis of novel analogs of endogenous hormones like melatonin . Furthermore, the dihydroindole scaffold is recognized as a key intermediate in the synthesis of more complex molecules, including potent receptor tyrosine kinase inhibitors and G-protein coupled receptor (GPCR) agonists . As a building block, this compound can be utilized in the exploration of treatments for various conditions, from neurological disorders to cancer and metabolic diseases . The structural flexibility of the dihydroindole nucleus allows for extensive chemical modification, making 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile a valuable template for hit-to-lead optimization campaigns in pharmaceutical research. This product is intended for research applications such as in vitro screening, analytical testing, and as a synthetic intermediate. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indole-5-carbonitrile

InChI

InChI=1S/C12H14N2/c1-8(2)11-7-14-12-4-3-9(6-13)5-10(11)12/h3-5,8,11,14H,7H2,1-2H3

InChI Key

DKPNAOWQQBIVGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Indole Core Construction via Cyclization of Aniline Derivatives

A common approach involves starting with appropriately substituted aniline derivatives, followed by cyclization to form the indole nucleus.

Reaction Scheme:

Aniline derivative + α,β-unsaturated carbonyl or related precursor → Cyclization → Indole core

Reaction Conditions:

  • Acidic or basic cyclization conditions.
  • Use of oxidants or dehydrating agents to facilitate ring closure.
  • Typical solvents include acetic acid, polyphosphoric acid, or other polar protic solvents.

Process Optimization and Industrial Relevance

The synthesis process must be optimized for:

Example Process Flow (Based on Patent US8471039B2):

Step Description Key Conditions Purpose
1 Cyclization of suitable aniline derivative Acidic conditions, elevated temperature Indole core formation
2 Alkylation at the 3-position Lewis acid catalysis, controlled temperature Propan-2-yl substitution
3 Cyanation at the 5-position Cyanide salt, polar aprotic solvent Nitrile group installation

Alternative Approaches

Data Tables Summarizing Key Parameters

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Purity (%)
Cyclization + Alkylation + Cyanation Aniline derivatives, propan-2-yl halides, cyanide salts Acidic or Lewis acid catalysts 80-120°C, inert atmosphere 65-85 >98
Direct Cyanation Halogenated indole precursors Trimethylsilyl cyanide 25-50°C, polar aprotic solvent 70-90 >97
Multi-step Synthesis Various intermediates Standard reagents Controlled temperature, inert atmosphere Variable >95

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is a dihydroindole compound with a bicyclic structure that contains a nitrogen atom within the indole ring. A carbonitrile group at the 5-position and an isopropyl group at the 3-position gives it unique chemical properties. The molecular formula for the compound is not specified in the provided documents. It has potential uses in medicinal chemistry because its structural features can influence its biological activity.

Chemical Properties and Reactivity
The chemical reactivity of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is affected by its functional groups. The carbonitrile component can undergo nucleophilic addition reactions, and the dihydroindole structure can participate in electrophilic aromatic substitution. The compound can be converted into different derivatives through synthetic pathways.

Biological Activities and Potential Applications
Similar compounds have shown biological activities, such as neuroprotective and antioxidant properties. These activities are due to their ability to interact with biological targets, which can affect pathways related to oxidative stress and neurodegeneration. Dihydroindole derivatives have been studied for their anticancer properties and their potential role in treating neurodegenerative diseases because of their ability to modulate neurotransmitter systems and provide neuroprotection. Due to its structural characteristics, 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile has potential applications in areas not specified in the provided document. Molecular docking studies indicate that this compound may interact effectively with targets involved in neuroprotection and cancer pathways.

Synthesis
The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile can be achieved through several methods, which are not specified in the provided document.

Structural Similarities
Several compounds share structural similarities with 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile:

  • 2,3-Dihydroindole Basic indole structure, found in many natural products.
  • 5-Cyanomethylindole Cyanomethyl group at the 5-position, exhibits different reactivity due to additional methyl group.
  • 4-Methyl-2,3-dihydroindole Methyl substitution at the 4-position, alters electronic properties affecting biological activity.
  • 1H-Indole-2-carboxylic acid Carboxylic acid functional group, potentially more polar, affecting solubility.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile 2,3-Dihydroindole 3-isopropyl, 5-CN Not provided Hypothesized modulation of receptor binding
WAY-255348 2,3-Dihydroindole 3,3-dimethyl, 7-F, pyrrole-2-CN 279.3 PR antagonism, contraceptive applications
5-Methyl-3-phenyl-1H-indole-2-carbonitrile Indole 5-CH₃, 3-Ph, 2-CN 232.1 mp ~168°C; IR υ(CN) = 2189 cm⁻¹
5-Cyanoindole Indole 5-CN 142.1 Commercial availability (>98% purity)
2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carbonitrile Isoindole 1,3-dioxo, 5-CN 172.1 Precursor to phthalazine derivatives

Discussion of Substituent Effects

  • Cyano Position: In indoles, cyano groups at position 5 (target compound) vs. 2 () alter electron distribution. Position 5 may enhance resonance stabilization in the six-membered ring.
  • Hydrogenation State : The dihydroindole core reduces aromaticity, likely increasing susceptibility to oxidation compared to fully aromatic analogs .

Biological Activity

3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is a compound classified as a dihydroindole, notable for its bicyclic structure that includes a nitrogen atom in the indole ring. The presence of a carbonitrile group at the 5-position and an isopropyl group at the 3-position enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile is C12H14NC_{12}H_{14}N with a molecular weight of 186.25 g/mol. Its unique structural features allow for various chemical interactions, which are crucial for its biological activity. The carbonitrile moiety can participate in nucleophilic addition reactions, while the dihydroindole structure is amenable to electrophilic aromatic substitution.

Antioxidant and Neuroprotective Properties

Research indicates that compounds similar to 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile exhibit significant antioxidant and neuroprotective properties. These effects are primarily attributed to their ability to modulate oxidative stress pathways and protect against neurodegeneration. For instance, studies have shown that dihydroindole derivatives can interact with biological targets that influence neurotransmitter systems.

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives of dihydroindoles have demonstrated cytotoxic effects against different cancer cell lines. A study reported that certain structural modifications led to enhanced activity against MCF-7 (breast cancer) and other cancer cell lines, with IC50 values ranging from 0.69 to 22 mM . The mechanisms involved may include interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which contribute to cytotoxicity .

Molecular docking studies suggest that 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile may effectively bind to receptors and enzymes involved in neuroprotection and cancer pathways. These interactions are critical for elucidating its pharmacological profile and optimizing therapeutic applications.

Neuroprotection in Experimental Models

In experimental models of neurodegenerative diseases, compounds similar to 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile have been shown to reduce markers of oxidative stress and improve neuronal survival rates. For example, one study demonstrated that these compounds could significantly lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing glutathione levels in neuronal cultures exposed to oxidative stress.

Anticancer Efficacy

A specific case study evaluated the anticancer efficacy of a derivative based on the structure of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrile against various cancer cell lines. The results indicated that this derivative exhibited potent growth inhibition with an IC50 value of 20 nM against KB-V1 cells (a multidrug-resistant cancer cell line), suggesting potential for further development as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activity findings related to similar compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
3-(Propan-2-yl)-2,3-dihydro-1H-indole-5-carbonitrileAntioxidant, NeuroprotectiveNot specifiedModulation of oxidative stress pathways
Dihydroindole DerivativeAnticancer0.69 - 22Tubulin polymerization interference
Iso-Pr-substituted DerivativeAntiviral3.03 (DENV)Early-stage viral lifecycle inhibition

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